molecular formula C19H19ClO7 B12731660 Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate CAS No. 83357-01-1

Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate

Cat. No.: B12731660
CAS No.: 83357-01-1
M. Wt: 394.8 g/mol
InChI Key: FHGFQMNKMSEOMB-QFACEVIFSA-N
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Description

Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate is a complex organic compound characterized by the presence of a methanone group attached to a 4-chlorophenyl and a 4-(beta-D-galactopyranosyloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 4-chlorophenyl group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the beta-D-galactopyranosyloxy group: This step involves glycosylation reactions, where a galactose derivative is attached to the phenyl ring using catalysts like silver triflate or boron trifluoride etherate.

    Formation of the methanone group: This can be done through Friedel-Crafts acylation reactions using acetyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with metabolic pathways: Inhibiting or activating key enzymes involved in metabolic reactions.

    Inducing cellular responses: Triggering apoptosis, cell cycle arrest, or other cellular responses through signaling pathways.

Comparison with Similar Compounds

Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate can be compared with similar compounds such as:

    Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Lacks the beta-D-galactopyranosyloxy group, resulting in different chemical and biological properties.

    Methanone, (4-bromophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-: Contains a bromine atom instead of chlorine, which may affect its reactivity and interactions.

    Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-: Contains a glucopyranosyloxy group instead of galactopyranosyloxy, leading to different biological activities.

Properties

CAS No.

83357-01-1

Molecular Formula

C19H19ClO7

Molecular Weight

394.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H19ClO7/c20-12-5-1-10(2-6-12)15(22)11-3-7-13(8-4-11)26-19-18(25)17(24)16(23)14(9-21)27-19/h1-8,14,16-19,21,23-25H,9H2/t14-,16+,17+,18-,19-/m1/s1

InChI Key

FHGFQMNKMSEOMB-QFACEVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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